2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tert-butylphenyl group, a cyano group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting with the preparation of the tert-butylphenyl group. This can be achieved through the Friedel-Crafts alkylation of phenol with isobutene in the presence of an acid catalyst. The resulting 2-tert-butylphenol is then subjected to further reactions to introduce the cyano and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents, temperature, and pressure, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups, such as hydroxyl, amino, or cyano groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, pharmaceuticals, and other advanced materials.
Biology
In biological research, this compound can be used to study protein interactions, enzyme activities, and cellular processes. Its unique structure allows it to bind to specific biological targets, making it a valuable tool for understanding biological mechanisms.
Medicine
In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of coatings, adhesives, and other materials. Its chemical properties make it suitable for enhancing the performance and durability of these products.
Mechanism of Action
The mechanism by which 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The tert-butylphenyl group can enhance the compound's binding affinity to certain receptors or enzymes, while the cyano and acetamide groups can modulate its biological activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylphenol: : Similar in structure but lacks the cyano and acetamide groups.
N-(1-cyano-1,2-dimethylpropyl)acetamide: : Similar in structure but lacks the tert-butylphenyl group.
2-[(2-tert-butylphenyl)amino]acetamide: : Similar but without the cyano group on the propyl chain.
Uniqueness
The uniqueness of 2-[(2-tert-butylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide lies in its combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds. This combination allows for a broader range of applications and interactions with biological targets.
Properties
IUPAC Name |
2-(2-tert-butylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-13(2)18(6,12-19)21-16(22)11-20-15-10-8-7-9-14(15)17(3,4)5/h7-10,13,20H,11H2,1-6H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFZPKVAVXXPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC=CC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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